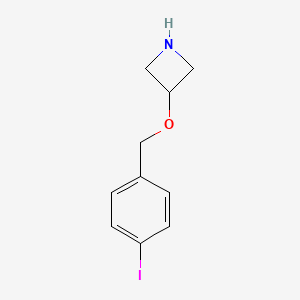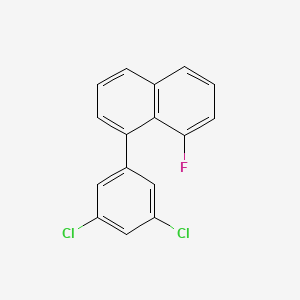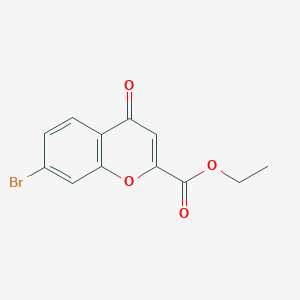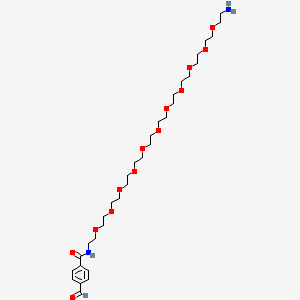
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of Carbamimidoyl Group: The protected D-lysine is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.
Coupling with Glycine: The resulting compound is coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Deprotected amino acid derivatives.
Applications De Recherche Scientifique
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine: Another Fmoc-protected amino acid derivative with similar applications in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Used in peptide synthesis and organic chemistry.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine: A related compound used in peptide synthesis.
Uniqueness
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is unique due to the presence of both the Fmoc protecting group and the carbamimidoyl group, which provide distinct chemical properties and reactivity. This makes it a valuable tool in peptide synthesis and other research applications.
Propriétés
Formule moléculaire |
C24H29N5O5 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H29N5O5/c25-23(26)27-12-6-5-11-20(22(32)28-13-21(30)31)29-24(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,28,32)(H,29,33)(H,30,31)(H4,25,26,27)/t20-/m1/s1 |
Clé InChI |
DRGYCRNEGDWQFO-HXUWFJFHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)



![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)

![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)
![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)






